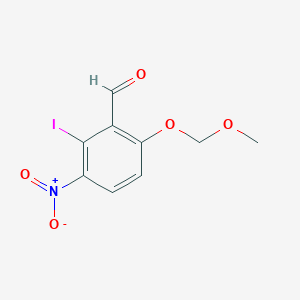![molecular formula C17H24N4 B14279730 N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine CAS No. 132625-05-9](/img/structure/B14279730.png)
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two pyridin-2-ylmethyl groups attached to a propane-1,3-diamine backbone, with additional methyl groups on the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine typically involves the reaction of pyridine-2-carboxaldehyde with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridin-2-ylmethyl derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-N-(3-aminopropyl)amine
- N,N-Dimethyltrimethylenediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine is unique due to the presence of pyridin-2-ylmethyl groups, which enhance its binding affinity and specificity towards molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Propiedades
Número CAS |
132625-05-9 |
|---|---|
Fórmula molecular |
C17H24N4 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C17H24N4/c1-20(14-16-8-3-5-10-18-16)12-7-13-21(2)15-17-9-4-6-11-19-17/h3-6,8-11H,7,12-15H2,1-2H3 |
Clave InChI |
VVJVNWDYYKRROI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN(C)CC1=CC=CC=N1)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)

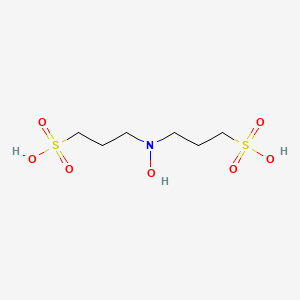

![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
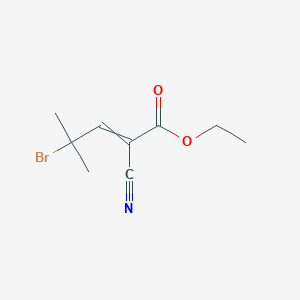
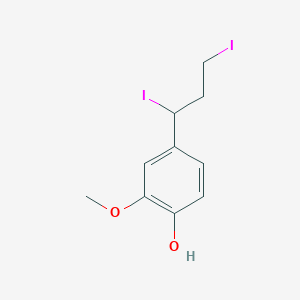

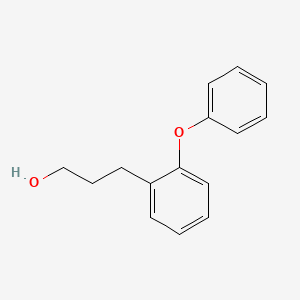

![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)

